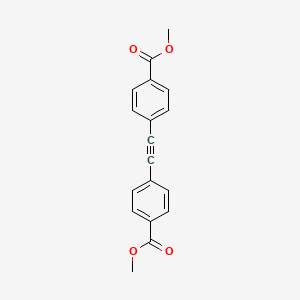

Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate

Übersicht

Beschreibung

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is an organic compound with the molecular formula C18H14O4. It is a derivative of benzoic acid and features an ethyne (acetylene) linkage between two benzene rings, each substituted with a methoxycarbonyl group. This compound is known for its applications in various fields, including material science and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate can be synthesized through a Sonogashira coupling reaction. This involves the reaction of methyl 4-iodobenzoate with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate are not widely documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The reaction conditions can be optimized to increase yield and purity, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate undergoes various chemical reactions, including:

Oxidation: The ethyne linkage can be oxidized to form diketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The methoxycarbonyl groups can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as amines or alcohols can react with the methoxycarbonyl groups under basic conditions

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of alkanes.

Substitution: Formation of amides or esters, depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Applications in Materials Science

1. Metal-Organic Frameworks (MOFs)

DMEDB serves as a linker in the construction of MOFs, which are highly porous materials known for their ability to capture and store gases such as hydrogen. The unique ethyne linkage between two benzoate groups enhances the structural integrity and functionality of these frameworks. Notable studies include:

- Hydrogen Storage : Research has demonstrated that MOFs constructed with DMEDB exhibit excellent volumetric hydrogen storage capacities. For instance, a study highlighted the performance of a MIL-53 topology MOF utilizing DMEDB, achieving a working capacity of 41 g/L under specific conditions .

- Synthesis of Isoquinoline Derivatives : DMEDB has been explored as a precursor for synthesizing isoquinoline derivatives, which have shown antifungal activity. The synthesis typically involves reactions with di(phenylmethylene)hydrazine in the presence of catalysts .

Organic Synthesis Applications

DMEDB's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic chemistry. Its applications include:

- Ligand Formation : As a ligand, DMEDB facilitates coordination with metal ions, enhancing the stability and reactivity of metal complexes. This property is crucial in catalysis and material development.

- Diverse Reactivity : The compound's unique chemical structure enables diverse reactivity patterns, allowing it to be utilized in synthesizing more complex organic molecules.

While specific biological activity data on DMEDB is limited, its derivatives have been investigated for potential bioactive properties:

Wirkmechanismus

The mechanism of action of Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate in various applications involves its ability to form stable linkages and frameworks. In COFs and MOFs, the ethyne linkage provides rigidity and stability to the structure, enhancing its catalytic and storage properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of methoxycarbonyl groups.

Diethyl 4,4’-(ethyne-1,2-diyl)dibenzoate: Similar structure but with ethyl ester groups instead of methyl ester groups.

Uniqueness

Dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate is unique due to its specific combination of an ethyne linkage and methoxycarbonyl groups, which provide both rigidity and reactivity. This makes it particularly useful in the synthesis of stable frameworks and functional materials .

Biologische Aktivität

Dimethyl 4,4'-(ethyne-1,2-diyl)dibenzoate (DMEDB) is a compound characterized by its unique structure, which consists of two benzoate groups linked by an ethyne-1,2-diyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of antifungal properties and its applications in materials science, especially as a linker in metal-organic frameworks (MOFs).

- Chemical Formula : C₁₈H₁₄O₄

- Molecular Weight : 294.30 g/mol

- Appearance : Off-white powder or crystalline solid

- Melting Point : 147.0 to 151.0 °C

- CAS Number : 16882-08-9

Structural Characteristics

The structure of DMEDB features a triple bond connecting two benzoate groups, which influences its reactivity and interaction with biological systems. The compound is classified within the family of diphenylacetylenes, known for their diverse applications in organic synthesis and materials science.

Case Study: Isoquinoline Derivatives

Research has demonstrated that isoquinoline derivatives derived from DMEDB can effectively inhibit the growth of certain fungi. For instance, a study reported that these compounds displayed significant antifungal activity against Candida albicans and Aspergillus niger, which are common pathogens associated with human infections.

Interaction Studies

Interaction studies involving DMEDB primarily focus on its role as a ligand in forming complexes with metal ions within MOFs. These studies highlight how the compound's structural features influence the stability and functionality of the resulting frameworks. Preliminary findings suggest that DMEDB and its derivatives may interact favorably with biological targets due to their structural characteristics .

Synthesis Methods

The synthesis of DMEDB typically involves coupling reactions, including:

- Sonogashira Coupling : This method involves the reaction of iodobenzene with appropriate terminal ethynyl derivatives to form diphenylacetylene structures.

- Column Chromatography : Used for purification and isolation of the synthesized product.

These methods underscore the synthetic accessibility of DMEDB for research and industrial applications .

Applications in Materials Science

DMEDB is utilized as a linker in MOFs, which are materials with high surface areas used for gas storage and separation. The compound's ability to facilitate hydrogen storage has been particularly noted in studies involving interpenetrated MOF topologies .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antifungal | Limited direct studies; derivatives show activity |

| Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | Structure | Antifungal | Isoquinoline derivatives exhibit activity |

| Other diphenylacetylenes | Various | Varies widely | Known for diverse biological activities |

Eigenschaften

IUPAC Name |

methyl 4-[2-(4-methoxycarbonylphenyl)ethynyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h5-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBNYTAAHLESOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348552 | |

| Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-08-9 | |

| Record name | benzoic acid, 4,4'-(1,2-ethynediyl)bis-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.